7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-methyl-5-phenyltetrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)12-11-13-14-15-16(8)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHJBNXSXOFICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=NN12)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves a one-pot reaction. A mixture of an aldehyde, substituted acetophenone, and 2-aminotetrazole is heated under solvent-free conditions with a catalyst such as tetrabromobenzene-1,3-disulfonamide . This method is efficient and yields the desired product in good to excellent yields.
Chemical Reactions Analysis
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetrazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inducing apoptosis and autophagy in colon cancer cells.
Biological Research: The compound is used to investigate molecular pathways involved in cell death and survival.
Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves the induction of apoptosis through both intrinsic and extrinsic pathways. It affects mitochondrial membrane potential and activates caspase-8, leading to programmed cell death . The compound also influences autophagy-related proteins such as beclin-1, LC3A, and LC3B.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives
(a) 5,7-Dimethyltetrazolo[1,5-a]pyrimidine
- Synthesis: Formed as a side product during the three-component reaction of 5-aminotetrazole with acetylacetone and aromatic aldehydes .
- Properties : Lacks the phenyl substituent at position 5, reducing steric bulk but retaining the electron-deficient pyrimidine core.
(b) (E)-5-Arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines
- Synthesis : Produced via the same MCR as the target compound but with substituted aromatic aldehydes introducing arylvinyl groups at position 5 .
- Applications : Explored as intermediates for further functionalization in drug design .
(c) Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Triazolo[1,5-a]pyrimidine Analogs
(a) 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Synthesis : Derived from 1-phenylpentane-1,3-dione and 2H-1,2,4-triazol-3-amine at 160°C .
- Key Differences : Replaces the tetrazole ring with a triazole, altering electronic properties and hydrogen-bonding capacity.
- Activity : Alkylated derivatives (e.g., 7-alkoxy variants) exhibit anticonvulsant activity, highlighting the importance of substituent flexibility .
(b) 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Pyrazolo[1,5-a]pyrimidine Derivatives
(a) 3-Phenylpyrazolo[1,5-a]pyrimidines
- Synthesis: Prepared via regioselective one-pot reactions of aminopyrazoles with diketones .
- Key Differences : Pyrazole ring substitution alters metabolic stability. For example, 7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine incorporates a trifluoromethyl group for enhanced lipophilicity .
- Activity : Antiproliferative agents with IC50 values in the micromolar range .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | pKa |
|---|---|---|---|---|
| 7-Methyl-5-phenyl-tetrazolo[1,5-a]pyrimidine | C₁₀H₈N₆ | 212.21 | 1.25 (predicted) | 6.80 |
| 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine | C₆H₅ClN₄ | 168.58 | 1.30 (predicted) | 7.10 |
| 7-(4-Methoxyphenyl)-5-(4-methylphenyl)-triazolo[1,5-a]pyrimidine | C₁₉H₁₈N₄O | 318.37 | 1.25 (predicted) | 6.80 |
Research Findings and Trends
- Synthetic Efficiency : Solvent-free MCRs yield tetrazolo[1,5-a]pyrimidines in high purity (86–92%) .
- Biological Optimization: Substituents at position 7 (e.g., morpholinophenyl, trifluoromethyl) significantly enhance target affinity and pharmacokinetic profiles .
- Structural Insights : Tetrazolo[1,5-a]pyrimidines exhibit greater metabolic stability than triazolo analogs due to reduced ring strain .
Biological Activity
7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications. The synthesis methods and structure-activity relationships (SAR) are also discussed, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the class of tetrazolo-pyrimidine derivatives. Its molecular structure includes a fused tetrazole and pyrimidine ring, contributing to its unique biological properties.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. One common approach includes:
- Formation of Intermediate : Reaction of 3-nitrobenzaldehyde with methyl acetoacetate in the presence of ammonium acetate.
- Cyclization : The intermediate undergoes cyclization with hydrazine hydrate to yield the desired tetrazolo-pyrimidine derivative.
This process highlights the versatility of synthetic pathways available for creating biologically active compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-methyl-5-phenyl derivatives. The compound has been tested against various cancer cell lines, notably colorectal cancer cells (DLD-1 and HT-29).
The anticancer activity is primarily attributed to the induction of apoptosis through two pathways:
- Intrinsic Pathway : Involves mitochondrial membrane potential decrease.
- Extrinsic Pathway : Characterized by increased caspase-8 activity.
Experimental Findings
A study reported the following IC50 values for selected derivatives:
| Compound | IC50 (DLD-1) | IC50 (HT-29) |
|---|---|---|
| MM137 | 0.39 µM | 0.15 µM |
| MM124 | 0.74 µM | 0.19 µM |
These results indicate a strong antiproliferative effect compared to reference compounds, which had IC50 values exceeding 1 µM .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens. A recent evaluation showed moderate effects against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values around 0.21 μM for some derivatives .
Study on Colon Cancer Treatment
In a detailed study involving DLD-1 and HT-29 cell lines:
- Apoptosis Induction : Confirmed via Annexin V binding assays.
- Caspase Activity : Significant increases in caspase-8 activity were observed post-treatment.
The findings suggest that these compounds could serve as promising candidates for new cancer therapies targeting apoptosis pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of 7-methyl-5-phenyl derivatives is crucial for optimizing their biological activity. Modifications at various positions on the tetrazole or phenyl rings can enhance potency and selectivity against specific targets.
Key Modifications
| Position | Modification Type | Effect on Activity |
|---|---|---|
| N1 | Alkyl substitution | Increased lipophilicity |
| C5 | Halogenation | Enhanced binding affinity to target proteins |
These modifications can lead to improved pharmacokinetic properties and reduced toxicity.
Q & A
Q. What are the common synthetic routes for preparing 7-methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine and its derivatives?
Synthesis typically involves cyclization of precursors such as 5-amino-3-phenylpyrazole with diketones or esters. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol yields pyrazolo[1,5-a]pyrimidine derivatives, with subsequent chlorination (using POCl₃) or functionalization steps to introduce methyl/phenyl groups . Molten-state TMDP (trimethylenedipiperidine) or solvent-based methods (ethanol/water mixtures) are preferred for optimizing yields, though TMDP requires careful handling due to toxicity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments .
- X-ray crystallography : Resolves structural ambiguities, such as planarity of fused rings (e.g., dihedral angles <2° between pyrazole and pyrimidine rings) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches in ester derivatives) .
Crystallographic refinement often uses riding hydrogen models with Uiso(H) = 1.2–1.5×Ueq of parent atoms .
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, goggles, lab coats) to avoid skin contact .
- Conduct reactions involving volatile reagents (e.g., POCl₃) under argon in fume hoods .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 7-methyl-5-phenyltetrazolo-pyrimidine derivatives?
- Solvent selection : Ethanol/water mixtures (1:1 v/v) enhance solubility of intermediates, while dioxane facilitates high-temperature reactions (e.g., chlorination at reflux) .
- Catalyst/additive optimization : TMDP increases reaction efficiency but requires substitution with safer alternatives (e.g., piperidine derivatives) in regions with restricted access .
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization, followed by gradual cooling to minimize side products .
Q. How do structural modifications (e.g., trifluoromethyl or vinyl groups) influence biological activity?
- Trifluoromethyl groups : Enhance binding affinity to enzymes (e.g., COX-2 inhibition) by increasing hydrophobicity and electron-withdrawing effects .
- Arylvinyl substituents : Improve selectivity for peripheral benzodiazepine receptors, as seen in (E)-5-arylvinyl derivatives .
- Methyl/phenyl positioning : Ortho-substituted phenyl groups increase steric hindrance, reducing off-target interactions in anticancer assays .
Q. How can contradictory data in biological activity studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. tissue-extracted) .
- Structural validation : Confirm stereochemistry and purity via HPLC-MS and crystallography to rule out isomer interference .
- Dose-response curves : Compare IC₅₀ values across studies to identify potency thresholds (e.g., µM vs. nM ranges) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Predict binding modes to targets like HMG-CoA reductase using software (e.g., AutoDock Vina) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Reduces exothermic risks in chlorination steps .
- Column chromatography alternatives : Switch to recrystallization (cyclohexane/CH₂Cl₂ mixtures) for cost-effective purification .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
